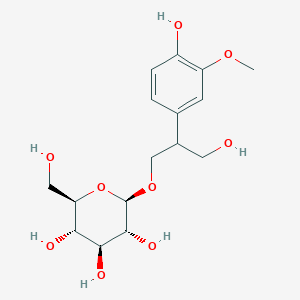

Junipediol A 8-glucoside

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-23-11-4-8(2-3-10(11)19)9(5-17)7-24-16-15(22)14(21)13(20)12(6-18)25-16/h2-4,9,12-22H,5-7H2,1H3/t9?,12-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHZVRNVHQFBAF-YLHHEPAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)COC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution in Plant Species

Junipediol B 8-Glucoside

Occurring alongside Junipediol A 8-glucoside in the leaves of Juniperus phoenicea is its stereoisomer, Junipediol B 8-glucoside. The same 1997 study by Comte et al. also reported the isolation and structural determination of this compound from the same plant material. The primary distinction between Junipediol A and B 8-glucosides lies in their stereochemistry, a subtle but significant difference in the three-dimensional arrangement of their atoms. Like its isomer, Junipediol B 8-glucoside is primarily sourced from species within the Juniperus genus.

Structural Isomers (e.g., Junipediol A 2-O-glucoside)

Evidence suggests the existence of structural isomers of Junipediol A glucoside in other plant families. A study on the chemical constituents of caraway, Carum carvi L., a member of the Apiaceae family, reported the isolation of a compound identified as junipediol-A-2-O-beta-D-glucopyranoside. In this isomer, the glucose moiety is attached at the 2-position of the Junipediol A aglycone, as opposed to the 8-position in the compound found in Juniperus phoenicea. This finding indicates that different plant species may possess distinct enzymatic machinery capable of glycosylating the Junipediol A core at various positions.

Information regarding the natural occurrence of other structural isomers, such as Junipediol A 4-O-glucoside, is not currently available in prominent scientific literature. Further phytochemical investigations are required to determine if this and other potential isomers exist in nature.

Summary of Natural Occurrence

The following table summarizes the known botanical sources of Junipediol A 8-glucoside and its related compounds discussed in this article.

| Compound Name | Plant Species | Family | Plant Part |

| Junipediol A 8-glucoside | Juniperus phoenicea | Cupressaceae | Leaves |

| Junipediol B 8-glucoside | Juniperus phoenicea | Cupressaceae | Leaves |

| Junipediol A 2-O-glucoside | Carum carvi | Apiaceae | Seeds |

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in obtaining Junipediol A 8-glucoside is the extraction from its natural source, typically the leaves, stems, or berries of Juniperus plants. The selection of the extraction solvent and the optimization of process parameters are critical for maximizing the yield and purity of the target compound.

Solvent extraction is a widely used method for isolating lignan (B3055560) glycosides and other phenolic compounds from plant materials. The choice of solvent is crucial and is generally guided by the polarity of the target compound. For polar compounds like Junipediol A 8-glucoside, polar solvents such as methanol (B129727), ethanol (B145695), and acetone, or their aqueous mixtures, are typically employed.

Methanolic Extraction : Methanol is a common solvent for the extraction of polar glycosides. The dried and powdered plant material is typically macerated or percolated with methanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract. One study on the isolation of a new lignan glycoside from Juniperus rigida utilized a methanolic extract of the stems and leaves as the starting point for further fractionation nih.gov.

Ethanolic Extraction : Ethanol is another effective solvent for extracting phenolic compounds, including lignan glycosides. It is often used as an aqueous solution (e.g., 70% ethanol) to enhance its extraction efficiency for a broader range of polarities. An analysis of Juniperus communis ethanolic extract revealed the presence of various bioactive compounds, indicating its suitability for extracting such molecules farmaciajournal.com. The general guidance for lignan glycoside extraction suggests that aqueous mixtures of ethanol or methanol often yield the best results nih.gov.

Acetone Extracts : Acetone can also be used for the extraction of moderately polar compounds. While less common than methanol or ethanol for highly polar glycosides, it can be effective, sometimes in combination with water.

The selection of the solvent system is a critical step, as it influences the profile of the co-extracted compounds, which in turn affects the subsequent purification steps.

To maximize the efficiency of the extraction process, several parameters can be optimized. These include:

Solvent-to-Solid Ratio : The ratio of the volume of solvent to the mass of the plant material can impact the extraction yield. A higher ratio generally leads to a more complete extraction but also requires the removal of a larger volume of solvent.

Temperature : While many extractions are carried out at room temperature to prevent the degradation of thermolabile compounds, in some cases, gentle heating can enhance extraction efficiency.

Extraction Time : The duration of the extraction process needs to be sufficient to allow for the complete diffusion of the target compounds from the plant matrix into the solvent.

Number of Extractions : Repeating the extraction process multiple times with fresh solvent ensures a more exhaustive recovery of the desired compounds.

A generalized scheme for the solvent extraction of lignan glycosides from Juniperus biomass is presented in Table 1.

Table 1: Generalized Solvent Extraction Scheme for Lignan Glycosides from Juniperus Biomass

| Step | Description | Parameters to Optimize |

| 1. Preparation of Plant Material | Air-drying and grinding of the plant material (leaves, stems, or berries) to a fine powder. | Particle size |

| 2. Maceration/Percolation | Soaking the powdered plant material in a selected solvent (e.g., methanol, 70% ethanol). | Solvent type, solvent-to-solid ratio, temperature, duration |

| 3. Filtration and Concentration | Filtering the mixture to separate the solid residue from the liquid extract. The solvent is then evaporated under reduced pressure. | Number of extraction cycles |

| 4. Crude Extract | The resulting concentrated extract contains a complex mixture of phytochemicals, including Junipediol A 8-glucoside. | - |

Chromatographic Separation Strategies for Isolation

Following extraction, the crude extract undergoes a series of chromatographic separations to isolate Junipediol A 8-glucoside from other co-extracted compounds.

Column chromatography is a fundamental technique for the initial fractionation of the crude extract. The extract is typically dissolved in a suitable solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or a reversed-phase material (e.g., C18).

A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. This allows for the separation of compounds based on their affinity for the stationary phase. For the isolation of polar glycosides like Junipediol A 8-glucoside, fractions eluted with more polar solvent mixtures (e.g., chloroform-methanol or ethyl acetate-methanol gradients) would be of interest. These fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound for further purification.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds. Fractions enriched with Junipediol A 8-glucoside from column chromatography are subjected to preparative HPLC.

This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase of very small particle size, leading to a highly efficient separation. A reversed-phase C18 column is commonly used for the separation of phenolic glycosides. The mobile phase typically consists of a mixture of water (often with a small amount of acid, like acetic or formic acid, to improve peak shape) and an organic solvent such as methanol or acetonitrile. The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition). The compound corresponding to the peak of Junipediol A 8-glucoside is collected for structural elucidation.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to the irreversible adsorption of the sample. In CCC, the separation occurs between two immiscible liquid phases. The crude or partially purified extract is introduced into a coil, and the two liquid phases are pumped through it. Compounds partition between the two phases based on their partition coefficients, leading to their separation.

This technique is particularly useful for the separation of polar compounds and can be a valuable tool in the purification of glycosides like Junipediol A 8-glucoside.

The general workflow for the chromatographic separation of Junipediol A 8-glucoside is outlined in Table 2.

Table 2: Generalized Chromatographic Purification Scheme for Junipediol A 8-glucoside

| Step | Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Purpose |

| 1. Initial Fractionation | Column Chromatography | Silica Gel | Gradient of Chloroform:Methanol | To separate the crude extract into fractions of varying polarity. |

| 2. Further Purification | Column Chromatography | Reversed-Phase (C18) | Gradient of Water:Methanol | To further purify the fractions containing the target compound. |

| 3. Final Isolation | Preparative HPLC | Reversed-Phase (C18) | Isocratic or gradient of Water (with 0.1% formic acid):Acetonitrile | To isolate Junipediol A 8-glucoside in high purity. |

Purity Assessment and Sample Preparation for Research Applications

Following isolation and purification, a rigorous assessment of the purity of the Junipediol A 8-glucoside sample is imperative to ensure the reliability and reproducibility of subsequent research applications. A combination of chromatographic and spectroscopic methods is typically employed for this purpose. Once the desired purity is confirmed, the sample is carefully prepared according to the requirements of the specific analytical or experimental technique to be used.

Purity Assessment

The purity of an isolated natural product like Junipediol A 8-glucoside is commonly determined using high-performance liquid chromatography (HPLC), often coupled with a mass spectrometry (MS) detector. HPLC provides a quantitative measure of purity by separating the target compound from any remaining impurities. The resulting chromatogram displays a peak for each compound, and the purity is calculated based on the relative area of the peak corresponding to Junipediol A 8-glucoside. A purity level of over 95%, and often exceeding 98%, is generally required for detailed biological and chemical studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for both structural elucidation and purity assessment. ¹H NMR and ¹³C NMR spectra can confirm the identity of the compound and reveal the presence of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by comparing the integral of a signal from the target compound to that of a certified internal standard.

The following table summarizes the typical analytical methods used for purity assessment:

| Analytical Method | Principle | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity based on peak area percentage. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Confirms molecular weight and provides purity data. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and detection of impurities. |

Sample Preparation for Research Applications

Proper sample preparation is crucial for obtaining high-quality data from analytical instruments. The preparation protocol varies depending on the intended application.

For NMR analysis , the purified Junipediol A 8-glucoside is typically dissolved in a deuterated solvent, such as methanol-d₄ or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid interference from protonated solvent signals in ¹H NMR spectra nanalysis.com. The concentration of the sample is adjusted based on the specific NMR experiment and the sensitivity of the instrument; a typical concentration for ¹H NMR is 5-25 mg/mL, while ¹³C NMR may require higher concentrations iastate.edu. The solution is then transferred to a clean NMR tube, ensuring no particulate matter is present, as this can adversely affect the spectral quality umn.edu.

For mass spectrometry (MS) , the sample is usually dissolved in a volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization. The concentration is generally much lower than for NMR, typically in the range of µg/mL to ng/mL.

The table below outlines common sample preparation procedures for different research applications:

| Research Application | Sample Preparation Steps | Typical Solvents |

| NMR Spectroscopy | Dissolve a precise amount of the compound in a deuterated solvent. Filter the solution if necessary to remove any particulates. Transfer to an NMR tube. | Methanol-d₄, DMSO-d₆, D₂O |

| Mass Spectrometry | Prepare a dilute solution of the compound in a high-purity volatile solvent. Additives may be used to enhance ionization. | Acetonitrile, Methanol, Water |

| In vitro bioassays | Dissolve the compound in a biocompatible solvent, such as DMSO, to create a stock solution. Further dilutions are made in the appropriate cell culture medium or buffer. | Dimethyl sulfoxide (B87167) (DMSO), Ethanol |

By adhering to these stringent purity assessment and sample preparation protocols, researchers can ensure the integrity of their findings when investigating the biological activities and chemical properties of Junipediol A 8-glucoside.

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Analysis Techniques

The elucidation of Junipediol A 8-glucoside's structure would necessitate a suite of sophisticated analytical methods. These techniques, working in concert, provide a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in the identification of organic compounds. It provides detailed information about the chemical environment of individual atoms within a molecule.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Sugar Linkage Positions:Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to piece together adjacent proton networks within both the aglycone and the sugar moiety.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the Junipediol A aglycone to the glucose unit and pinpointing the exact attachment point of the sugar, which in this case is the 8-position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is critical for determining the stereochemistry of the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Fragmentation:Tandem MS (MS/MS) is particularly useful for studying glycosides. In an MS/MS experiment, the molecular ion of Junipediol A 8-glucoside would be isolated and then fragmented. The resulting fragment ions would provide specific information about the cleavage of the glycosidic bond, confirming the masses of both the Junipediol A aglycone and the glucose unit.

Without access to the raw or published data from these spectroscopic techniques for Junipediol A 8-glucoside, a detailed and scientifically accurate article that includes specific data tables and in-depth research findings, as requested, cannot be generated. The scientific community awaits the publication of this detailed data to fully characterize this natural product.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Accurate Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was instrumental in determining the elemental formula of Junipediol A 8-glucoside. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula from the mass-to-charge ratio (m/z) of the molecular ion. The structural elucidation of Junipediol A 8-glucoside, along with its aglycone Junipediol A and the related Junipediol B 8-glucoside, was achieved using mass spectrometry, among other techniques. researchgate.net

| Parameter | Value | Interpretation |

| Ionization Mode | Electrospray Ionization (ESI) | A soft ionization technique suitable for fragile molecules like glycosides. |

| Mass Analyzer | High Resolution | Provides highly accurate mass measurements to determine elemental composition. |

| Observed Ion | [M+H]⁺ or [M+Na]⁺ | The protonated or sodiated molecular ion, from which the molecular weight is derived. |

| Accurate Mass | Data not available in cited sources | This value would be used to calculate the precise elemental formula. |

| Deduced Molecular Formula | C₁₆H₂₄O₉ | Confirmed by the accurate mass measurement. |

Note: While mass spectrometry was used for the structural elucidation, the specific high-resolution m/z value for Junipediol A 8-glucoside is not detailed in the available abstracts.

Ultraviolet (UV) Spectroscopy for Chromophore Identification

Ultraviolet (UV) spectroscopy was employed to identify the chromophoric systems present in the Junipediol A 8-glucoside molecule. The absorption of UV light provides information about the electronic transitions within the molecule, which is characteristic of specific functional groups and conjugated systems. For Junipediol A 8-glucoside, the UV spectrum is indicative of the substituted benzene ring originating from the phenylpropanoid core. The structural determination of Junipediol A 8-glucoside was accomplished in part by the use of UV spectroscopy. researchgate.net

| Parameter | Value | Interpretation |

| Solvent | Methanol (B129727) (MeOH) | A common transparent solvent for UV spectroscopy. |

| λmax (nm) | Data not available in cited sources | The wavelength(s) of maximum absorbance, characteristic of the chromophore. |

| Chromophore | Substituted Phenyl Group | The aromatic ring of the 2-(3-methoxy-4-hydroxyphenyl)propane moiety. |

Note: The specific UV absorption maxima (λmax) for Junipediol A 8-glucoside are not reported in the available abstracts, but the technique was confirmed to be used in its characterization.

X-ray Crystallography for Absolute Configuration Confirmation

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves diffracting X-rays through a single crystal of the compound, which provides a detailed three-dimensional map of the atomic positions.

A thorough search of the scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray analysis of Junipediol A 8-glucoside. Therefore, the absolute configuration of its stereocenters has not been confirmed by this method. The characterization of Junipediol A 8-glucoside in the primary literature relied on other spectroscopic methods.

Comparison of Spectroscopic Data with Reported Literature and Analogs

The structural elucidation of a new natural product is often supported by comparing its spectroscopic data with that of known compounds and closely related analogs. In the case of Junipediol A 8-glucoside, its spectroscopic features were compared with those of its aglycone, Junipediol A, and a related compound, Junipediol B 8-glucoside, which were isolated from the same plant source, Juniperus phoenicea. researchgate.net

This comparative analysis allows for the assignment of signals in the NMR spectra and the confirmation of the core structure. The presence of the glucose moiety in Junipediol A 8-glucoside would be clearly indicated by characteristic signals in the ¹H and ¹³C NMR spectra, which would be absent in the spectra of Junipediol A. Similarly, comparison with Junipediol B 8-glucoside, which differs in the substitution pattern of the aromatic ring, helps to confirm the specific arrangement of the methoxy and hydroxy groups on the phenyl ring of Junipediol A 8-glucoside.

| Compound | Key Structural Feature | Significance of Comparison |

| Junipediol A | Aglycone of the target compound | Allows for the identification of the spectroscopic signals corresponding to the glucose unit. |

| Junipediol B 8-glucoside | Differs in the aromatic substitution | Confirms the substitution pattern on the phenyl ring of Junipediol A 8-glucoside. |

Biosynthesis and Chemoenzymatic Synthesis Research

Proposed Biosynthetic Pathways in Plants

The biosynthesis of Junipediol A 8-glucoside is believed to originate from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. wikipedia.orgtaylorandfrancis.commdpi.comfrontiersin.orgfrontiersin.org This pathway utilizes the amino acid phenylalanine as a starting material. While the complete biosynthetic route to Junipediol A 8-glucoside has not been fully elucidated in its native plant species, such as Juniperus phoenicea, a proposed pathway can be inferred based on established biochemical transformations. nih.govnih.govecronicon.net

The biosynthesis is initiated with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgtaylorandfrancis.com A series of subsequent enzymatic hydroxylations and methylations of the aromatic ring leads to the formation of various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.orgmdpi.com These intermediates are central to the phenylpropanoid pathway. wikipedia.org

From these precursors, the pathway is thought to proceed through a series of reduction and modification steps to yield the aglycone, Junipediol A [2-(3-methoxy-4-hydroxyphenyl)-propane-1,3-diol]. The specific enzymes and the exact sequence of these downstream modifications in Juniperus species are still a subject of ongoing research.

Table 1: Key Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to form cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A. |

| Caffeic acid O-methyltransferase | COMT | Methylates the hydroxyl group of caffeic acid to form ferulic acid. |

| Cinnamoyl-CoA reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. |

The final step in the biosynthesis of Junipediol A 8-glucoside is the attachment of a glucose molecule to the hydroxyl group at the 8-position of the Junipediol A aglycone. This reaction is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a sugar moiety from an activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules, including secondary metabolites.

The regioselectivity of UGTs is a critical aspect of their function, ensuring that the glucose molecule is attached to the correct hydroxyl group on the acceptor molecule. In the case of Junipediol A 8-glucoside, a specific UGT is responsible for the selective glucosylation at the C-8 hydroxyl group. The study of these enzymes is crucial for understanding the diversity and biological activity of plant glycosides.

The biosynthesis of phenylpropanoids and their glycosides is tightly regulated within the plant. This regulation occurs at multiple levels, including the transcriptional control of biosynthetic genes and the allosteric regulation of enzyme activity. The expression of genes encoding enzymes of the phenylpropanoid pathway, including PAL and UGTs, is often induced by various developmental and environmental cues, such as light, wounding, and pathogen attack.

This intricate regulatory network allows the plant to control the production and accumulation of specific compounds like Junipediol A 8-glucoside in response to its physiological needs. Understanding these regulatory mechanisms is essential for any future efforts to manipulate the production of this compound in plants through metabolic engineering.

Chemical Synthesis Methodologies

The chemical synthesis of glycosides like Junipediol A 8-glucoside presents significant challenges, primarily due to the need for regioselective glycosylation of the polyhydroxylated aglycone. Various strategies have been developed to address this challenge, employing both chemical and enzymatic catalysts.

Chemical glycosylation typically involves the reaction of the aglycone, Junipediol A, with a suitable glucosyl donor. The hydroxyl groups of the glucosyl donor are usually protected with temporary blocking groups to prevent self-glycosylation and to control the stereochemistry of the newly formed glycosidic bond.

Commonly used glucosyl donors include:

Glycosyl halides: These are reactive donors that require a promoter, such as a silver or mercury salt, to activate the anomeric center.

Glycosyl trichloroacetimidates: These donors are activated under acidic conditions and are widely used due to their high reactivity and stereoselectivity.

Glycosyl phosphates: These donors offer good stability and can be activated under various conditions.

Thioglycosides: These donors are stable and can be activated by various thiophilic promoters, allowing for a wide range of reaction conditions.

The choice of glucosyl donor and reaction conditions is crucial for achieving a good yield and the desired stereochemistry of the glycosidic linkage.

Achieving selective glycosylation at the 8-position of Junipediol A is a key challenge in its synthesis. Both enzymatic and chemical catalytic methods have been explored to address this.

Enzyme-Catalyzed Glycosylation: Enzymatic approaches offer high regioselectivity and stereoselectivity, often without the need for protecting groups. Glycosyltransferases and glycosidases are the two main classes of enzymes used for this purpose. While glycosyltransferases utilize activated sugar donors like UDP-glucose, glycosidases can catalyze the reverse reaction of hydrolysis, known as transglycosylation, using more readily available glycosyl donors. The development of engineered enzymes with tailored substrate specificity holds great promise for the efficient and selective synthesis of compounds like Junipediol A 8-glucoside.

Chemical-Catalyzed Glycosylation: Chemical methods for regioselective glycosylation often rely on the differential reactivity of the hydroxyl groups in the aglycone or the use of directing groups. For a molecule like Junipediol A, the primary hydroxyl group at the 8-position is generally more sterically accessible and nucleophilic than other hydroxyl groups, which can favor its selective glycosylation under carefully controlled conditions. The use of specific catalysts, such as Lewis acids or organocatalysts, can further enhance the regioselectivity of the glycosylation reaction.

Table 2: Comparison of Catalytic Approaches for Glycosylation

| Approach | Catalyst Type | Key Features |

|---|---|---|

| Enzyme-Catalyzed | Glycosyltransferases, Glycosidases | High regioselectivity and stereoselectivity; Mild reaction conditions; No need for protecting groups. |

Biotechnological Production and Sustainable Sourcing

The pursuit of sustainable and economically viable methods for the production of bioactive compounds has led to significant advancements in biotechnology. For complex plant-derived molecules like Junipediol A 8-glucoside, biotechnological approaches offer a promising alternative to traditional extraction from plant sources, which can be limited by geographical, seasonal, and environmental factors. These modern techniques, including in vitro plant cell culture and metabolic engineering, present opportunities for consistent, high-yield production in controlled environments.

In Vitro Plant Cell Culture for Junipediol A 8-Glucoside Production

In vitro plant tissue culture is a powerful tool for the production of valuable secondary metabolites. nih.gov This technique involves growing plant cells, tissues, or organs in a sterile, controlled laboratory environment on a nutrient medium. mdpi.com The primary advantage of this method is the potential for a continuous and reliable supply of desired compounds, independent of the challenges faced in agriculture. nih.gov

For a compound like Junipediol A 8-glucoside, which has been isolated from the aerial parts of Juniperus phœnicea, establishing a plant cell culture from this species would be the first step. biocrick.com This process typically begins with the selection of a suitable explant—a small piece of plant tissue—which is then cultured on a medium containing nutrients and plant growth regulators to induce the formation of a callus, an undifferentiated mass of cells. nih.gov

Subsequent optimization of the culture conditions is crucial for maximizing the yield of the target compound. This can involve manipulating the composition of the culture medium, including the types and concentrations of hormones, as well as controlling physical parameters such as temperature, light, and aeration. Elicitors, which are substances that can trigger a defense response in plants and enhance the production of secondary metabolites, may also be introduced into the culture.

The production of Junipediol A 8-glucoside via plant cell culture could offer several benefits, as outlined in the table below.

| Feature | Description | Potential Benefit for Junipediol A 8-Glucoside Production |

| Consistency | Production is independent of environmental variations. | A standardized and predictable yield of Junipediol A 8-glucoside can be achieved. |

| Purity | Controlled environment minimizes contamination. | The final product is of high purity, simplifying downstream processing. |

| Scalability | Production can be scaled up in bioreactors. | Large-scale production is possible to meet potential market demands. |

| Sustainability | Reduces the need for harvesting wild or cultivated plants. | Conservation of Juniperus phœnicea and a more environmentally friendly production process. |

While specific research on the in vitro production of Junipediol A 8-glucoside is not yet available, the established principles of plant cell culture provide a solid foundation for future research and development in this area.

Metabolic Engineering Strategies in Heterologous Hosts

Metabolic engineering offers another advanced avenue for the sustainable production of valuable plant-derived compounds. This approach involves the transfer of the genetic blueprint for a specific biosynthetic pathway from the original organism into a more easily manageable host, such as yeast or bacteria. nih.gov These microorganisms can then be cultivated in large-scale fermenters to produce the desired compound.

The successful application of metabolic engineering for the production of Junipediol A 8-glucoside would first require the complete elucidation of its biosynthetic pathway in Juniperus phœnicea. This would involve identifying all the enzymes responsible for converting precursor molecules into the final product. Once these enzymes are identified, the corresponding genes can be isolated and introduced into a selected heterologous host.

A general workflow for the metabolic engineering of a host for Junipediol A 8-glucoside production would likely involve the following steps:

Pathway Elucidation: Identifying the specific enzymes and genes involved in the biosynthesis of Junipediol A 8-glucoside in Juniperus phœnicea.

Gene Transfer: Cloning the identified genes and transferring them into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria).

Host Optimization: Modifying the metabolism of the host organism to increase the availability of precursor molecules and to direct metabolic flux towards the production of Junipediol A 8-glucoside. nih.gov

Fermentation and Scale-Up: Cultivating the engineered microorganism in bioreactors under optimized conditions to produce the compound on a larger scale.

The table below summarizes some of the key considerations and potential strategies in the metabolic engineering of a heterologous host for Junipediol A 8-glucoside production.

| Strategy | Description | Relevance to Junipediol A 8-Glucoside Production |

| Precursor Supply Enhancement | Engineering the host's central metabolism to overproduce the necessary starting materials. | Ensuring a sufficient supply of the initial building blocks for the Junipediol A 8-glucoside molecule. |

| Enzyme Engineering | Modifying the biosynthetic enzymes to improve their efficiency or specificity. | Potentially increasing the rate of conversion and the final yield of the product. |

| Pathway Balancing | Optimizing the expression levels of the different genes in the pathway to avoid the accumulation of intermediate compounds. | Ensuring a smooth and efficient flow through the entire biosynthetic pathway. |

| Product Transport | Engineering the host to efficiently export the final product out of the cell. | Simplifying the purification process and potentially reducing any toxicity of the compound to the host. |

While the application of these strategies to Junipediol A 8-glucoside is currently theoretical, the rapid advancements in synthetic biology and metabolic engineering suggest that the production of this and other complex plant-derived molecules in microbial systems is a feasible and promising goal for the future. nih.gov

Chemical Reactivity and Derivatization Studies

Oxidation Reactions of Hydroxyl Groups

There is no specific information available in the scientific literature regarding the oxidation reactions of the hydroxyl groups of Junipediol A 8-glucoside. General principles of organic chemistry suggest that the primary and secondary hydroxyl groups on both the aglycone and the glucose moiety would be susceptible to oxidation under various conditions to yield aldehydes, ketones, or carboxylic acids. However, without experimental data, the selectivity and feasibility of such reactions on this specific molecule remain speculative.

Reduction Reactions to Dihydro Derivatives

Similarly, no studies detailing the reduction of Junipediol A 8-glucoside to dihydro derivatives have been found. Such reactions would typically target specific functional groups within the aglycone. The precise conditions and outcomes of such a reduction would be dependent on the specific structural features of the Junipediol A aglycone, for which detailed reactivity studies are absent.

Substitution Reactions of the Glucoside Moiety

Research on the substitution reactions of the glucoside moiety of Junipediol A 8-glucoside is not available. In principle, the hydroxyl groups of the glucose unit could undergo substitution reactions to introduce other functional groups, which could modulate the compound's biological activity or solubility. However, no published reports detail such modifications for this specific compound.

Junipediol A 8-Glucoside as a Model Compound in Glycosylation Research

There is no indication in the current body of scientific literature that Junipediol A 8-glucoside has been used as a model compound in glycosylation research. Such studies typically involve the use of well-characterized and readily available compounds to investigate new glycosylation methods or to study the effects of glycosylation on molecular properties. The apparent lack of extensive research on Junipediol A 8-glucoside itself makes its use as a model compound in other areas of research unlikely at this time.

Analytical Method Development for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are powerful tools for the separation and analysis of complex mixtures, making them ideal for the analysis of Junipediol A 8-glucoside in biological matrices and plant extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of phenylpropanoid glycosides due to its high resolution and sensitivity. A typical HPLC method for the analysis of compounds similar to Junipediol A 8-glucoside involves a reversed-phase column with a gradient elution system.

A validated HPLC-UV method can be employed for the simultaneous determination of multiple phenolic compounds, including phenylpropanoid glycosides nih.gov. The method's validity is confirmed by assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) nih.gov. For instance, an HPLC method was developed for the simultaneous determination of a phenylpropanoid glycoside, verbascoside, and nine lignans in Lancea tibetica nih.gov. This method was validated for linearity, repeatability, accuracy, LOD, and LOQ nih.gov.

Table 1: Illustrative HPLC Method Parameters for Analysis of Phenylpropanoid Glycosides

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents typical parameters that could be adapted for the analysis of Junipediol A 8-glucoside.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a valuable tool for the identification and quantification of Junipediol A 8-glucoside, even at trace levels. This technique is particularly useful for analyzing complex samples like plant extracts mdpi.commdpi.com.

LC-MS/MS, a variation of LC-MS, offers enhanced selectivity and is a confirmed and accurate tool for the rapid analysis of phenolic compounds mdpi.com. The developed LC-MS analytical method can be efficient for the identification and quantification of numerous phenolic compounds nih.gov. For example, an LC-MS method was developed for the simultaneous determination of phenolic compounds in solid residues of Lamiaceae family plants, where 48 compounds were separated within 35 minutes nih.gov.

Table 2: Representative LC-MS Parameters for Phenylpropanoid Glycoside Analysis

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

This table provides an example of LC-MS parameters that could be optimized for Junipediol A 8-glucoside analysis.

Spectroscopic Methods for Quantitative Analysis

While chromatographic methods are preferred for their separation capabilities, spectroscopic methods, particularly UV-Visible spectrophotometry, can be employed for the quantitative analysis of total phenylpropanoid glycosides or for the preliminary estimation of Junipediol A 8-glucoside in simpler mixtures. The absorbance is measured at the wavelength of maximum absorption (λmax) of the compound.

Table 3: Example of a Standard Calibration Curve for Spectroscopic Quantification

| Concentration (µg/mL) | Absorbance at 280 nm |

| 1 | 0.098 |

| 2 | 0.195 |

| 5 | 0.492 |

| 10 | 0.985 |

| 20 | 1.971 |

This table illustrates a hypothetical linear relationship between the concentration of a phenylpropanoid glycoside and its UV absorbance, which is essential for quantitative analysis.

Method Validation for Reproducibility and Accuracy in Research Studies

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It provides evidence of the method's reliability, reproducibility, and accuracy. Key validation parameters, as recommended by international guidelines, include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) wjarr.com.

Linearity: Demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal.

Precision: Assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: Determines the closeness of the measured value to the true value.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

LOD and LOQ: The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Table 4: Typical Method Validation Parameters for a Phenylpropanoid Glycoside Assay

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Intra-day Precision (RSD%) | ≤ 2% | 1.2% |

| Inter-day Precision (RSD%) | ≤ 3% | 2.1% |

| Accuracy (Recovery %) | 98-102% | 99.5% |

| LOD (µg/mL) | - | 0.05 |

| LOQ (µg/mL) | - | 0.15 |

This table presents representative validation results for an analytical method for a compound similar to Junipediol A 8-glucoside, demonstrating its suitability for research applications.

Future Research Directions and Unanswered Questions

Elucidation of Additional Biological Targets and Cellular Pathways

Initial research has suggested that plant extracts containing Junipediol A 8-glucoside may possess antiproliferative properties, with some evidence pointing towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway. However, the direct interaction of Junipediol A 8-glucoside with EGFR and other potential targets is yet to be conclusively demonstrated. Future investigations should aim to identify and validate the specific molecular targets of this compound.

A comprehensive understanding of its mechanism of action requires a broader screening against a panel of kinases and other cancer-related proteins. Advanced techniques such as proteomics and transcriptomics could reveal the cellular pathways modulated by Junipediol A 8-glucoside. For instance, it is crucial to determine if its effects are solely mediated through EGFR or if it engages other signaling cascades involved in cell proliferation, apoptosis, and metastasis. A deeper dive into its potential anti-inflammatory and antioxidant activities is also warranted, as these are common properties of phenylethanoid glycosides. nih.govbohrium.com Unraveling these aspects will be pivotal in defining the therapeutic potential of Junipediol A 8-glucoside.

Comprehensive Structure-Activity Relationship Studies for Enhanced Bioactivity

To date, specific structure-activity relationship (SAR) studies on Junipediol A 8-glucoside are lacking. Understanding which structural features of the molecule are essential for its biological activity is crucial for the development of more potent and selective analogs. General studies on other phenylethanoid glycosides have indicated that the number and position of phenolic hydroxyl groups, as well as the nature of the glycosidic linkages, can significantly influence their antioxidant and other biological activities. albany.edu

Future SAR studies on Junipediol A 8-glucoside should systematically modify different parts of the molecule, including the hydroxyphenylethyl aglycone and the glucose moiety. For example, altering the substitution pattern on the aromatic ring or modifying the glycosidic bond could lead to analogs with enhanced bioactivity or improved pharmacokinetic properties. Computational modeling and docking studies could complement synthetic efforts by predicting the binding of these analogs to potential biological targets, thereby guiding the design of more effective compounds.

Advanced Biotechnological Approaches for Scalable Production

The isolation of Junipediol A 8-glucoside from plant sources is often associated with low yields and complex purification processes. bohrium.com To overcome these limitations, the development of scalable and sustainable production methods is essential. Biotechnological approaches, particularly metabolic engineering and synthetic biology, offer promising alternatives.

Significant progress has been made in the microbial production of other complex phenylethanoid glycosides, such as verbascoside and echinacoside, using engineered yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli). nih.govnih.govresearchgate.netnih.gov These systems can be adapted for the production of Junipediol A 8-glucoside. This would involve identifying and assembling the specific biosynthetic genes required for its formation and expressing them in a suitable microbial host. Key enzymatic steps would likely include the synthesis of the aglycone and the subsequent glycosylation. Optimization of fermentation conditions and pathway engineering to enhance precursor supply would be critical for achieving high-titer production. Plant cell and tissue culture could also be explored as a production platform. bohrium.com

Exploration of Novel Synthetic Routes and Modifications

While biotechnological production is a promising avenue, the chemical synthesis of Junipediol A 8-glucoside and its analogs remains an important area of research. The total synthesis of phenylethanoid glycosides is often challenging due to the need for regioselective glycosylation and the protection and deprotection of multiple hydroxyl groups. nih.gov

Future research should focus on developing more efficient and stereoselective synthetic routes. This could involve the exploration of novel glycosylation methods and the use of chemoenzymatic strategies that combine the advantages of chemical synthesis and biocatalysis. Furthermore, the development of versatile synthetic platforms would not only provide access to Junipediol A 8-glucoside for biological testing but also facilitate the creation of a library of derivatives for comprehensive SAR studies. These synthetic analogs could be designed to have improved stability, bioavailability, and target specificity.

Role of Junipediol A 8-Glucoside in Plant Physiology and Ecological Interactions

As a secondary metabolite, Junipediol A 8-glucoside likely plays a role in the physiology of the plants that produce it and in their interactions with the environment. Phenylethanoid glycosides, in general, are known to be involved in plant defense mechanisms against herbivores and pathogens. They can also act as antioxidants, protecting the plant from oxidative stress.

The specific functions of Junipediol A 8-glucoside in plants like Apium graveolens are yet to be investigated. sysrevpharm.orgnih.govresearchgate.net Future ecological and physiological studies could explore its allelopathic potential, its role as a feeding deterrent, or its involvement in attracting pollinators or seed dispersers. Understanding its natural function could provide insights into its biological activities in other organisms and could also inform strategies for enhancing its production in its native plant species through elicitation or genetic modification.

Q & A

Q. What are the standard methodologies for structural identification of Junipediol A 8-glucoside?

Structural elucidation typically employs spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration confirmation. For glycosides like Junipediol A 8-glucoside, tandem MS and 2D-NMR (e.g., HSQC, HMBC) are critical for resolving sugar linkage positions and aglycone structures .

Q. How is Junipediol A 8-glucoside typically extracted and purified from natural sources?

The compound is commonly extracted from Juniperus phoenicea using polar solvents (e.g., methanol/water mixtures) via maceration or Soxhlet extraction. Purification involves column chromatography (silica gel, Sephadex LH-20) and HPLC with UV or evaporative light scattering detection. Solvent systems like chloroform-methanol gradients are effective for isolating phenylpropanoid glycosides .

Q. What spectroscopic markers distinguish the glycosidic linkage in Junipediol A 8-glucoside?

Key NMR signals include anomeric proton resonances (δ 4.8–5.5 ppm for β-glucosides) and carbon shifts (δ 100–105 ppm for C-1 of glucose). HMBC correlations between the glucose anomeric proton and the aglycone’s hydroxyl-bearing carbon (e.g., C-8 of junipediol) confirm the glycosidic bond position .

Q. What are the documented stability profiles of Junipediol A 8-glucoside under various storage conditions?

Stability studies recommend storage at -20°C in anhydrous dimethyl sulfoxide (DMSO) or lyophilized powder form to prevent hydrolysis of the glycosidic bond. Accelerated degradation assays (e.g., 40°C/75% relative humidity) can predict shelf-life under suboptimal conditions .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate the EGFR tyrosine kinase inhibitory activity of Junipediol A 8-glucoside?

Use kinase inhibition assays with recombinant EGFR tyrosine kinase, measuring phosphorylation inhibition via ELISA or fluorescence polarization. Comparative IC50 values against reference inhibitors (e.g., gefitinib) should be calculated. Molecular docking studies (e.g., AutoDock Vina) can further predict binding modes to EGFR’s ATP-binding pocket .

Q. How can researchers address discrepancies in bioactivity between isolated Junipediol A 8-glucoside and crude plant extracts?

Investigate synergistic effects via combinatorial assays (e.g., checkerboard synergy testing) and metabolomic profiling of crude extracts. Evidence suggests that co-occurring compounds in extracts may enhance or antagonize Junipediol A 8-glucoside’s activity, particularly in ACE inhibition or antiproliferative contexts .

Q. What analytical strategies are effective in differentiating Junipediol A 8-glucoside from its structural analogs like Junipediol B 8-O-glucoside?

High-resolution MS (HRMS) coupled with UPLC can resolve minor mass differences (e.g., C16H24O9 vs. C16H22O9). NMR comparison of aglycone moieties (e.g., junipediol vs. dihydrojunipediol) and sugar linkage patterns (axial vs. equatorial orientations) is critical .

Q. What computational approaches are suitable for predicting the binding affinity of Junipediol A 8-glucoside to molecular targets like EGFR?

Molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation methods (e.g., MM/PBSA) provide thermodynamic binding profiles. Pharmacophore modeling (e.g., Schrödinger Phase) can identify critical functional groups for target engagement .

Q. How should dose-response studies be designed to establish the therapeutic window for Junipediol A 8-glucoside in anticancer research?

Use logarithmic concentration gradients (e.g., 0.1–100 μM) in cell viability assays (MTT, SRB) across multiple cancer cell lines. Parallel testing on non-cancerous cells (e.g., HEK293) determines selectivity indices. In vivo studies should follow OECD guidelines for acute toxicity (LD50) and subchronic dosing .

Q. What metabolomic approaches are utilized to track the biotransformation of Junipediol A 8-glucoside in biological systems?

LC-MS/MS-based metabolomics with stable isotope labeling (e.g., 13C-glucose feeding) can trace metabolic fate. Phase I/II metabolism products (e.g., hydrolyzed aglycones, glucuronidated derivatives) are identified via GNPS spectral matching and molecular networking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.